(R)-4-Propyldihydrofuran-2(3H)-one

Description

Overview of Dihydrofuranones as Chiral Scaffolds

Dihydrofuranones, also known as butyrolactones, are five-membered cyclic esters that serve as versatile building blocks in organic synthesis. Their rigid ring structure provides a predictable framework for the spatial arrangement of functional groups, making them ideal chiral scaffolds. rug.nl This inherent chirality is crucial in the synthesis of complex molecules where specific three-dimensional orientations are required for biological activity. Dihydrofuranone derivatives are prevalent in a wide array of natural products and pharmacologically active compounds. The development of efficient methods to construct these privileged scaffolds has garnered considerable attention from the scientific community.

Significance of Stereochemistry in Dihydrofuranone Derivatives

The biological effects of many molecules are intrinsically linked to their stereochemistry. In dihydrofuranone derivatives, the spatial orientation of substituents on the lactone ring can dramatically influence their interaction with biological targets such as enzymes and receptors. For instance, the different enantiomers (mirror-image isomers) of a chiral dihydrofuranone can exhibit vastly different pharmacological or physiological activities. researchgate.net Therefore, the ability to synthesize enantiomerically pure dihydrofuranones is of paramount importance in drug discovery and the development of agrochemicals and flavor compounds. researchgate.netlongdom.org The synthesis of chiral 3-substituted tertiary oxindoles, for example, has been challenging due to the ease of racemization, highlighting the importance of controlling stereocenters. researchgate.net

Contextualizing (R)-4-Propyldihydrofuran-2(3H)-one as a γ-Lactone

This compound is classified as a γ-lactone, signifying that the ester linkage forms a five-membered ring. ontosight.ai γ-Lactones are widespread in nature, contributing to the characteristic aromas and flavors of many fruits, foods, and beverages. mdpi.comleffingwell.com The reactivity of γ-lactones is primarily dictated by the lactone ring, which can undergo ring-opening reactions to produce valuable intermediates for further chemical transformations. researchgate.net The specific "(R)" designation in this compound denotes the absolute configuration at the chiral center (the carbon atom at position 4), which bears the propyl group. This precise stereochemistry is a critical determinant of its chemical and biological properties.

Historical Development and Emerging Research Trajectories of Enantiopure Lactones

The pursuit of enantiopure lactones has a rich history, driven by their significance as key intermediates in the synthesis of natural products and pharmaceuticals. longdom.orgnih.gov Early methods often relied on the separation of racemic mixtures, which can be inefficient. google.com Over the years, numerous synthetic strategies have been developed to achieve high enantioselectivity, including the use of chiral starting materials (the chiral pool), chiral auxiliaries, and, more recently, asymmetric catalysis. diva-portal.orgscielo.brtandfonline.com

A significant area of emerging research is the use of biocatalysis, employing enzymes to achieve high levels of stereocontrol in lactone synthesis. researchgate.netnih.gov For instance, lipase-catalyzed reactions have been effectively used for the kinetic resolution of racemic intermediates, leading to the production of enantiomerically enriched lactones. researchgate.net Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral lactones, offering a more economical and environmentally friendly alternative to some metal-based catalysts. google.comrsc.orgacs.org The development of novel synthetic routes, such as those utilizing biocatalytic or organocatalytic methods, continues to be a major focus in the field, aiming for more efficient, scalable, and sustainable production of enantiopure lactones like this compound. google.comresearchgate.net

Chemical and Physical Properties of this compound

This compound is described as a yellow, oily liquid. chemicalbook.comchemicalbook.com It exhibits slight solubility in organic solvents such as chloroform, methanol, and ethanol. chemicalbook.comchemicalbook.com For storage, a temperature range of 2-8°C is recommended. chemicalbook.comchemicalbook.com

Here is a table summarizing some of its key predicted and measured physical properties:

| Property | Value | Source |

| Molecular Formula | C7H12O2 | pharmacompass.comnih.govfluorochem.co.uk |

| Molecular Weight | 128.17 g/mol | pharmacompass.comnih.gov |

| Boiling Point | 226.3 ± 8.0 °C (Predicted) | chemicalbook.comhsppharma.com |

| Density | 0.983 ± 0.06 g/cm³ (Predicted) | chemicalbook.comhsppharma.com |

| Flash Point | 85.3 ± 15.9 °C (Predicted) | hsppharma.com |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted) | hsppharma.com |

| Index of Refraction | 1.437 (Predicted) | hsppharma.com |

| Water Solubility | Slightly soluble (7.4 g/L at 25°C) | hsppharma.com |

| Appearance | Colourless to yellow oily liquid | chemicalbook.comchemicalbook.compharmaffiliates.com |

Synthetic Approaches

The synthesis of this compound is of significant interest due to its role as a key intermediate in the production of the antiepileptic drug Brivaracetam (B1667798). researchgate.netgoogle.comchemicalbook.com Consequently, a variety of synthetic routes have been explored to obtain this chiral lactone with high optical purity. google.com

One notable approach involves the use of biocatalysis. For example, a method reported by Arnaud Schülé and colleagues in 2016 starts with a racemic substituted malonate. Through enzymatic resolution, the desired (R)-isomer is selectively obtained, which is then reduced and cyclized to form the chiral lactone. chemicalbook.com Another biocatalytic route utilizes a lipase (B570770) to achieve kinetic resolution of a racemic ester, yielding an intermediate that can be converted to this compound. researchgate.net

Chemical synthesis strategies have also been extensively developed. One method begins with (R)-epichlorohydrin, a commercially available chiral building block. nih.govresearchgate.net Another route, reported by Kosugi et al., employs a chiral sulfoxide (B87167) as the starting material and utilizes a ruthenium catalyst to generate a key olefin intermediate. chemicalbook.com However, this method has limitations for industrial-scale production due to the use of a precious metal catalyst and a toxic tin catalyst. chemicalbook.com

More recent developments focus on asymmetric synthesis to avoid the separation of enantiomers. A process patented in 2019 describes an organocatalytic method starting from trans-2-hexen-1-al and nitromethane, which is highlighted as being highly economical and scalable for industrial applications. google.com Another patent outlines a method starting from optically pure (S)-2-n-pentanoyl-4-substituted oxazol-2-one, which undergoes alkylation, reduction, cyano hydrolysis, and esterification to yield the target compound with high chiral purity. google.com

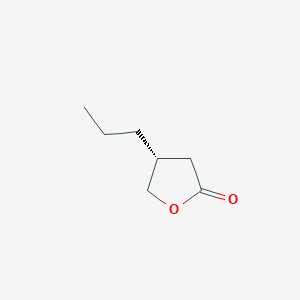

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-4-propyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTUTJMZAZZKAZ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63095-51-2 | |

| Record name | (R)-4-Propyldihydrofuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063095512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-4-Propyldihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-4-PROPYLDIHYDROFURAN-2(3H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP4GE5VL92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R 4 Propyldihydrofuran 2 3h One

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure (R)-4-propyldihydrofuran-2(3H)-one is a primary focus in the production of Brivaracetam (B1667798), as the stereochemistry of the 4-n-propyl group is considered the most significant synthetic challenge. googleapis.com Approaches that establish the absolute configuration of the stereocenter early in the synthesis are highly valued as they circumvent the need for costly diastereomeric separations at later stages. googleapis.com

Enantioselective Catalysis in the Construction of the (R)-Stereocenter

The creation of the single stereocenter in this compound is achieved through various catalytic methods, including organocatalysis, metal-based catalysis, and biocatalysis. Each approach offers distinct advantages in terms of selectivity, efficiency, and environmental impact.

A novel and economically advantageous approach to the asymmetric synthesis of this compound utilizes organocatalysis. google.com This method commences with trans-2-hexenal (B146799) and nitromethane, where the key stereocenter is established through an organocatalytic process. google.comwipo.int The synthesis proceeds through the formation of (R)-3-(nitromethyl)hexanoic acid, which is then subjected to reduction and subsequent acid-catalyzed cyclization to yield the target lactone. google.com This strategy is noted for its industrial scalability and reduced environmental footprint. google.comgoogleapis.com A significant enantiomeric ratio of R:S = 97:3 can be achieved, which can be further enhanced to over 99.5:0.5 through salification, ensuring the high diastereoisomeric purity of the final Brivaracetam product. google.com

Table 1: Organocatalytic Synthesis of this compound

| Starting Materials | Key Intermediate | Final Step | Enantiomeric Ratio (R:S) | Reference |

|---|

Metal-catalyzed reactions provide another effective route for the synthesis of this compound. These transformations often involve asymmetric reduction or coupling reactions.

One documented method involves the use of a ruthenium catalyst. In this process, (R)-2-benzylpentyl acetate (B1210297) is treated with ruthenium(III) chloride hydrate (B1144303) (RuCl₃·nH₂O) and periodic acid (H₅IO₆) to yield the desired lactone. chemicalbook.comchemdad.com

Copper catalysts are also employed in the asymmetric synthesis of this compound. One approach involves the conjugate reduction of α,β-unsaturated lactones using a catalyst generated in situ from copper(II) chloride (CuCl₂), sodium tert-butoxide (t-BuONa), a chiral ligand like (S)-p-tol-BINAP, and polymethylhydrosiloxane (B1170920) (PMHS). tcgls.com Another copper-catalyzed method involves a Grignard reaction, where an intermediate is treated with ethylmagnesium bromide in the presence of a copper(I) iodide catalyst to form a precursor that yields this compound upon decarboxylation. tcgls.comresearchgate.net

Table 2: Comparison of Metal-Catalyzed Synthetic Routes

| Metal Catalyst | Key Reaction Type | Starting Material Example | Notes | References |

|---|---|---|---|---|

| Ruthenium (RuCl₃) | Oxidation | (R)-2-benzylpentyl acetate | Utilizes a strong oxidizing agent (H₅IO₆). | chemicalbook.comchemdad.com |

Biocatalysis has emerged as a powerful and green alternative for producing enantiomerically pure compounds. Enzymes like lipases and ene-reductases are utilized for their high selectivity and ability to operate under mild conditions.

A notable lipase-mediated approach is the kinetic resolution of racemic methyl 2-propylsuccinate 4-tert-butyl ester. researchgate.net Lipases, such as one from Pseudomonas fluorescens or lipase (B570770) M16, selectively hydrolyze one enantiomer, leaving the desired (R)-2-propylsuccinic acid 4-tert-butyl ester, which is then converted into the target lactone. researchgate.net This method can achieve high enantiomeric excess (ee) for the desired intermediate (97% ee). researchgate.net Another biocatalytic strategy employs immobilized penicillin G acylase (IPGA) to catalyze the conjugate addition of 1-nitropropane (B105015) to 2(5H)-furanone, which after a subsequent chemical denitration step, yields the final product. researchgate.net

The direct asymmetric reduction of 4-propylfuran-2(5H)-one (PFO) using ene-reductases (EREDs) represents a highly attractive and straightforward route to this compound. nih.govresearchgate.net This method avoids the use of pre-functionalized substrates or harsh chemical reagents. researchgate.net The process involves screening a library of ene-reductases to identify an enzyme with high activity and stereoselectivity for the PFO substrate. nih.govusp.br For instance, a screening of 27 different ene-reductases identified the enzyme E116, which produced the desired (R)-enantiomer with 97% ee, albeit with a modest initial yield of 25.7%. nih.gov The success of this reaction is highly dependent on the specific enzyme, as some α,β-unsaturated lactones are known to be poor substrates for certain ene-reductases. researchgate.net

To overcome the limitations of wild-type enzymes, such as low activity or insufficient stereoselectivity, protein engineering techniques are employed. Directed evolution and rational design have been successfully used to improve the performance of ene-reductases for the synthesis of this compound. nih.gov

In one study, the ene-reductase E116, which initially showed good enantioselectivity but low yield, was subjected to several rounds of engineering. nih.gov Through a combination of rational design, alanine (B10760859) scanning, and random mutagenesis, a mutant enzyme, E116-M3, was created. This engineered enzyme exhibited significantly improved performance. nih.govusp.br Similarly, another patented process describes a ketene (B1206846) reductase mutant capable of reducing PFO with greater than 99% substrate conversion and producing the (R)-lactone with an enantiomeric excess of over 99%. google.com

Table 3: Performance Enhancement of Engineered Ene-reductase E116

| Enzyme Variant | Yield Improvement (vs. WT) | kcat/Km Improvement (vs. WT) | Enantiomeric Excess (ee) | Isolated Yield (Optimized Conditions) | Reference |

|---|---|---|---|---|---|

| E116 (Wild Type) | - | - | 97% (R) | 25.7% | nih.gov |

This targeted engineering demonstrates the potential of biocatalysis to provide highly efficient and selective routes for the industrial production of key chiral intermediates like this compound. nih.gov

Biocatalytic Approaches (e.g., Ene-reductases, Lipase-mediated reactions)

Chemo-enzymatic Methods for Chiral Lactone Synthesis

Chemo-enzymatic methods offer a powerful approach to chiral lactone synthesis, combining the selectivity of enzymes with the efficiency of chemical transformations. One prominent strategy involves the enzymatic resolution of a racemic mixture. For instance, the racemic mixture of methyl 2-propylsuccinate 4-tert-butyl ester can be resolved to yield (R)-2-propylsuccinic acid 4-tert-butyl ester, although this particular method suffers from a theoretical maximum yield of 50% for the desired enantiomer. googleapis.com Another approach involves the enzymatic resolution of a racemic substituted malonate, followed by reduction and cyclization to afford the chiral lactone. epo.org However, the stringent reaction conditions and high cost of enzymatic catalysis can be drawbacks for industrial-scale production. epo.org

A notable chemo-enzymatic route to this compound involves the use of a lipase enzyme. nih.gov In one reported synthesis, an intermediate is reduced by a heterologous alcohol dehydrogenase (ADH) enzyme from Bacillus subtilis to produce the target lactone. nih.govacs.org Lipase-catalyzed kinetic resolution of racemic hydroxylactones via transesterification is another effective method, with lipase B from Candida antarctica demonstrating high efficiency. researchgate.net

More recently, a biocatalytic route utilizing an ene-reductase for the production of the key intermediate of Brivaracetam has been engineered. chemicalbook.com Additionally, a promiscuous acylase has been employed as a green catalyst to directly catalyze the conjugate addition reaction for the synthesis of brivaracetam intermediates. researchgate.net These enzymatic methods highlight the potential for developing more sustainable and efficient syntheses of this compound.

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are powerful tools for asymmetric synthesis, enabling the stereoselective formation of chiral centers. In the context of this compound synthesis, chiral auxiliaries are employed to direct the formation of the desired stereocenter, which is then followed by removal of the auxiliary.

One common strategy involves the use of Evans' oxazolidinone auxiliaries. For example, (S)-4-benzyl-3-pentanoyl oxazolidin-2-one can be alkylated to introduce the propyl group with high stereocontrol. nih.govacs.org Subsequent removal of the chiral auxiliary, often through hydrolysis, yields an intermediate that can be converted to the target lactone. nih.gov The use of (S)-N-allyl-2-(methoxymethyl)pyrrolidine as a chiral auxiliary in a zwitterionic aza-Claisen rearrangement has also been shown to produce α-fluoro-γ-vinyl amides with very high diastereoselectivity, which can then be converted to the corresponding α-fluoro-γ-lactones. beilstein-journals.org

While effective, the use of chiral auxiliaries often requires cryogenic temperatures (e.g., -60 to -78°C) to achieve high enantiomeric ratios (typically >95:5), which can be a significant hurdle for industrial-scale production due to the need for specialized equipment. google.com Furthermore, the procedures for removing the chiral auxiliary can sometimes compromise the chemical purity of the desired intermediate. google.com

Below is an interactive data table summarizing various chiral auxiliaries used in the synthesis of γ-lactones and their reported efficiencies.

| Chiral Auxiliary | Target Molecule/Intermediate | Key Reaction | Diastereomeric/Enantiomeric Excess | Reference |

| (S)-4-Benzyloxazolidin-2-one | This compound | Alkylation | Not specified | nih.govacs.org |

| (S)-N-allyl-2-(methoxymethyl)pyrrolidine | α-fluoro-γ-vinyl amides | Zwitterionic aza-Claisen rearrangement | 99% de | beilstein-journals.org |

| (1S,2S)-N(1),N(1)-dimethylcyclohexane-1,2-diamine | α-methylene-γ-lactones | Asymmetric intermolecular carboesterification | Moderate to high yields, excellent enantioselectivities | nih.gov |

| Koga amine | cis-γ-lactones | Formal [3+2] cycloaddition | 70-91% ee | researchgate.net |

Strategies for Preventing Racemization During Synthesis

Maintaining the stereochemical integrity of the desired (R)-enantiomer is crucial throughout the synthesis of this compound. Racemization, the conversion of an enantiomerically pure substance into a racemic mixture, can occur under certain reaction conditions, diminishing the yield of the desired product.

One potential cause of racemization is the enolization of carbonyl compounds where the α-carbon is the stereocenter. libretexts.org Both acidic and basic conditions can facilitate the formation of an enol or enolate, which destroys the asymmetry at the α-carbon. libretexts.org Therefore, careful control of pH and reaction conditions is essential.

In the synthesis of γ-lactones, extreme reaction conditions, such as high temperatures in aqueous media during decarboxylation, can negatively impact the optical purity of the final product. google.com To mitigate this, milder reaction conditions are preferred. For instance, the use of a borane-dimethyl sulfide (B99878) complex for the selective reduction and lactonization of an acid intermediate allows the reaction to proceed without altering the enantiomeric ratio. nih.gov

Another strategy to prevent racemization involves the crystallization of intermediates. Salification of an intermediate like (R)-3-(nitromethyl)hexanoic acid can allow for the isolation of a crystalline solid with high chemical and enantiomeric purity (>99.5:0.5 R:S ratio), thereby minimizing impurities and preserving the stereochemistry for subsequent steps. google.com

It has also been noted that in some photoredox-catalyzed reactions, reversible hydrogen atom transfer (HAT) can lead to racemization of the α-C-H bond of the lactone. rsc.org Understanding and controlling such radical processes is key to preventing loss of enantiomeric purity.

Cyclization-Based Synthetic Routes

Cyclization reactions are fundamental to the synthesis of lactones. Various strategies have been developed to construct the dihydrofuranone ring of this compound through intramolecular cyclization.

Intramolecular Cyclization of 4-Hydroxy-2-pentenoic Acid Derivatives

While specific examples for the direct synthesis of this compound from 4-hydroxy-2-pentenoic acid derivatives are not prevalent in the provided search results, the general strategy of intramolecular cyclization of hydroxy acids is a common method for γ-lactone formation. rsc.org This typically involves the acid-catalyzed cyclization of a γ-hydroxy acid.

Cyclization of α-Substituted-γ-keto Carboxylic Acids

The cyclization of α-substituted-γ-keto carboxylic acids or their ester derivatives is a viable route to γ-lactones. A key step often involves the reduction of the keto group to a hydroxyl group, which then undergoes spontaneous or catalyzed intramolecular cyclization to form the lactone ring. This approach is a cornerstone of several major biocatalytic routes to lactones, where the reductive cyclization of γ-ketoesters is a key transformation. nih.gov

Synthesis from Chiral Epichlorohydrin Precursors

(R)-epichlorohydrin is a readily available and versatile chiral building block for the synthesis of this compound. nih.govacs.org Several synthetic routes utilize this precursor, often involving a key ring-opening reaction followed by further transformations and eventual cyclization.

One common approach involves the reaction of (R)-epichlorohydrin with a malonate derivative. For example, condensation with diphenyl malonate yields a bicyclic intermediate. nih.govacs.org This intermediate can then undergo a ring-opening reaction with an organocuprate, followed by decarboxylation (often a Krapcho decarboxylation) to afford the desired lactone. nih.govacs.org

Another route starting from (R)-epichlorohydrin involves its conversion to (S)-4-chloro-3-hydroxy-butanenitrile, followed by epoxidation and subsequent ring-opening with a propyl organometallic reagent. nih.gov The resulting hydroxynitrile is then hydrolyzed to the corresponding carboxylic acid, which cyclizes to form this compound. nih.govacs.org

The table below provides a summary of different synthetic routes starting from (R)-epichlorohydrin.

| Starting Materials | Key Intermediates | Key Reactions | Final Product | Reference |

| (R)-epichlorohydrin, Diphenyl malonate | Phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate | Condensation, Ring-opening with organocuprate, Krapcho decarboxylation | This compound | nih.govacs.org |

| (R)-epichlorohydrin, Sodium cyanide | (S)-4-chloro-3-hydroxy-butanenitrile, (S)-2-(oxiran-2-yl)acetonitrile, (R)-3-(hydroxyl-methyl)hexanenitrile | Cyanation, Epoxidation, Grignard ring-opening, Hydrolysis, Cyclization | This compound | nih.govacs.org |

| (R)-(-)-epichlorohydrin, Diethyl malonate | (1S,5R)-ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate | Condensation, Ring-opening, Decarboxylation | This compound | googleapis.com |

Yield Optimization and Stereochemical Control in Synthesis

Factors Influencing Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The enantiomeric excess (ee) of this compound is paramount, as it dictates the diastereomeric ratio (dr) in subsequent reactions, such as the synthesis of Brivaracetam. google.comgoogle.com Using the racemic lactone results in a mixture of diastereomers that are challenging and costly to separate, often requiring preparative chiral chromatography. chemicalbook.comgoogle.com Therefore, achieving high enantioselectivity in the synthesis of the lactone intermediate is a primary focus. Key factors influencing the ee include the choice of catalyst, the use of chiral auxiliaries, and reaction conditions.

Catalytic Systems:

Organocatalysis: An asymmetric synthesis has been developed using organocatalysis, which generates the R-absolute configuration with high efficiency. google.com This method, employing catalysts like (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, can achieve an enantiomeric ratio (R:S) of 97:3. google.com

Metal-Catalyzed Reactions: Enantioselective copper-catalyzed conjugate reduction of α,β-unsaturated lactones is another effective strategy. A catalyst system generated from copper(I) chloride, sodium tert-butoxide, and a chiral ligand such as (S)-p-tol-BINAP can yield the product with an ee of 80-91%. google.com However, some older methods have been criticized for their reliance on precious or toxic metals like ruthenium and tin, making them less suitable for industrial production. chemicalbook.com

Biocatalysis (Enzymatic Reactions): Enzymes offer a highly selective and green alternative for producing the chiral lactone. Chemoenzymatic methods have demonstrated excellent results. For instance, lipase from Pseudomonas fluorescens has been used in catalyzed transesterification to produce intermediates that lead to the final lactone with a 95.9% ee. researchgate.net Similarly, resolution using Bacillus subtilis has yielded an intermediate with 97.1% ee. researchgate.net More recently, a bioreduction approach using a screened ene-reductase has been highlighted as a green and straightforward pathway to this compound. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries is a classical and effective method to control stereochemistry. In one approach, an optically pure chiral auxiliary, such as (S)-4-phenyloxazolidin-2-one, is used as a starting material to guide the formation of the desired stereocenter. google.com The auxiliary is later removed and can often be recycled. epo.org

Influence of Intermediates: The purity of key intermediates can be enhanced before the final cyclization to the lactone. In an organocatalytic route, the intermediate (R)-3-(nitromethyl)hexanoic acid can be purified through salification, which significantly boosts the final product's enantiomeric ratio to greater than 99.5:0.5 (R:S). google.com

Table 1: Influence of Different Catalytic Systems on Enantiomeric Excess (ee)

| Catalytic Approach | Catalyst/Enzyme | Key Intermediate/Substrate | Resulting ee or R:S Ratio | Source(s) |

|---|---|---|---|---|

| Organocatalysis | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | trans-2-hexen-1-al | 97:3 | google.com |

| Metal Catalysis | CuCl / t-BuONa / (S)-p-tol-BINAP | 3-substituted butenolide | 80-91% ee | google.com |

| Chemoenzymatic | Pseudomonas fluorescens lipase | 2-propyl-1,3-propanediol derivative | 95.9% ee | researchgate.net |

| Chemoenzymatic | Bacillus subtilis type 2 | (R,S)-2-propylsuccinic acid 4-tert-butyl ester | 97.1% ee | researchgate.net |

| Bioreduction | Ene-reductase | 4-propylfuran-2(5H)-one | High stereoselectivity | researchgate.net |

Process Intensification and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes not only efficiency and yield but also sustainability, cost-effectiveness, and safety. The synthesis of this compound has seen significant advancements aligned with the principles of process intensification and green chemistry.

Key Principles Applied:

Catalysis over Stoichiometric Reagents: The shift from stoichiometric chiral reagents to catalytic methods is a core green principle. Organocatalysis and biocatalysis are prime examples, using small amounts of a catalyst to generate large quantities of the chiral product. google.comresearchgate.net

Atom Economy: Routes are designed to maximize the incorporation of starting materials into the final product, reducing waste.

Use of Safer Solvents and Reagents: There is a conscious effort to move away from hazardous materials. For example, organocatalytic methods avoid the use of transition metals, eliminating the need to test the final product for metal traces. google.com Similarly, biocatalytic routes often use water as a solvent under mild conditions. researchgate.net

Energy Efficiency: New processes aim to avoid extreme temperatures and pressures. An improved process for the (R)-lactone operates efficiently at ambient temperatures (10-30 °C), a significant improvement over methods requiring cryogenic conditions (-30 °C to -60 °C). google.com High-temperature decarboxylation steps (~200 °C) are also being designed out of synthetic routes. google.com

Process Intensification: Flow chemistry is being adopted for the synthesis of related APIs like Brivaracetam. nih.gov Continuous flow processes offer better control over reaction parameters, improved safety, and potential for higher throughput compared to traditional batch processes, representing a key area of process intensification. nih.gov

Renewable Feedstocks and Biocatalysis: The use of enzymes (biocatalysis) is a cornerstone of green chemistry. researchgate.netresearchgate.net Enzymes are biodegradable, operate under mild conditions, and exhibit high selectivity, reducing the formation of byproducts. researchgate.net The development of promiscuous acylases and ene-reductases for intermediates synthesis showcases the move towards more sustainable catalytic methods. researchgate.netresearchgate.net

Table 2: Green Chemistry and Process Intensification Approaches

| Approach | Description | Advantages | Source(s) |

|---|---|---|---|

| Organocatalysis | Uses small, metal-free organic molecules as catalysts. | Avoids toxic transition metals, catalyst is often recoverable and reusable, low environmental impact. | google.com |

| Biocatalysis | Employs enzymes (e.g., lipases, reductases) to catalyze reactions. | High selectivity, mild reaction conditions (temperature, pH), biodegradable catalysts, uses water as a solvent. | researchgate.netresearchgate.netresearchgate.net |

| Flow Chemistry | Reactions are run in a continuously flowing stream rather than a batch. | Enhanced safety, better heat and mass transfer, improved reproducibility, potential for automation and higher throughput. | nih.gov |

| Economical Process Design | Avoids costly reagents and extreme reaction conditions (e.g., cryogenic temperatures). | Reduced manufacturing cost, lower energy consumption, increased industrial applicability. | google.com |

Purification Techniques for Enantiomerically Pure this compound

Standard Purification Methods: For general purification to remove non-isomeric impurities, standard laboratory and industrial techniques are used. These include:

Distillation: Effective for purifying the final liquid lactone. chemicalbook.comchemicalbook.com

Column Chromatography: Silica (B1680970) gel column chromatography is frequently used to purify both the final product and its intermediates. chemicalbook.comresearchgate.netchemicalbook.com

Enantiomeric and Diastereomeric Purification: Separating enantiomers or diastereomers is a more complex challenge.

Chiral Chromatography: This is a direct method for separating enantiomers or diastereomers. However, preparative chiral HPLC is often expensive and not considered industrially viable for large-scale synthesis. chemicalbook.comnih.gov Multi-column continuous (MCC) chromatography is a more advanced technique used for large-scale separations. nih.gov

Classical Resolution via Diastereomeric Salt Formation: This is a widely used industrial method. A racemic intermediate, such as an acid, is reacted with a single enantiomer of a chiral base (a resolving agent). nih.gov This forms two diastereomeric salts which, due to their different physical properties (like solubility), can be separated by crystallization. After separation, the desired salt is neutralized to release the enantiomerically pure acid, which is then converted to this compound. nih.gov A common resolving agent for an acidic intermediate is (1R,2S)-2-amino-1,2-diphenylethanol. nih.gov

Resolution via Covalent Adducts: Similar to salt formation, a racemic mixture can be reacted with a chiral auxiliary to form separable diastereomers. One report mentions the resolution of the (R,S)-lactone by reacting it with (S)-1-benzylmethylamine to form amides that can be separated by crystallization. researchgate.net

Enzymatic Resolution: As mentioned previously, enzymes can selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer and the reacted product to be easily separated. This method is highly effective for preparing intermediates with high optical purity. chemicalbook.comepo.org

Table 3: Purification Techniques for this compound and its Precursors

| Technique | Stage of Application | Description | Source(s) |

|---|---|---|---|

| Distillation | Final Product | Purification of the volatile liquid lactone based on boiling point. | chemicalbook.comchemicalbook.com |

| Column Chromatography | Intermediates & Final Product | Separation of compounds based on polarity using a solid stationary phase (e.g., silica gel). | chemicalbook.comresearchgate.net |

| Chiral HPLC / MCC | Final Product or Racemic Intermediates | Chromatographic separation using a chiral stationary phase to resolve enantiomers/diastereomers. MCC is for continuous, large-scale operation. | chemicalbook.comnih.gov |

| Diastereomeric Salt Crystallization | Racemic Acid Intermediate | A racemic acid is reacted with a chiral amine to form separable diastereomeric salts. The desired enantiomer is recovered after separation. | nih.gov |

| Enzymatic Resolution | Racemic Intermediate (e.g., malonate) | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for separation. | chemicalbook.comepo.org |

Role of R 4 Propyldihydrofuran 2 3h One As a Chiral Building Block in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis: Brivaracetam (B1667798)

The primary and most well-documented application of (R)-4-Propyldihydrofuran-2(3H)-one is as a key intermediate in the diastereoselective synthesis of Brivaracetam. google.comchemicalbook.com Brivaracetam is a third-generation antiepileptic drug belonging to the racetam family. google.comchemicalbook.com The synthesis of Brivaracetam requires precise control over two chiral centers. The stereochemistry of one center is readily controlled by using the inexpensive and widely available (S)-2-aminobutanamide. google.com However, establishing the correct (R) stereochemistry of the 4-n-propyl group on the pyrrolidinone ring is considered the greatest synthetic challenge. google.comgoogleapis.com Using this compound as the starting material elegantly solves this problem by introducing the desired chirality from the outset. chemicalbook.comgoogle.com

The synthesis of Brivaracetam from this compound is a diastereoselective process that leverages the inherent chirality of the starting lactone. This approach is considered highly innovative because it predefines the absolute configuration of one of the two stereocenters in the final molecule. google.comgoogleapis.com

The general synthetic pathway involves several key steps:

Ring-Opening: The synthesis begins with the ring-opening of the this compound lactone. chemicalbook.comacs.org This is often achieved using reagents like trimethylsilyl (B98337) iodide or through hydrolysis to form an intermediate such as (R)-3-(hydroxymethyl)hexanoic acid or its derivatives. acs.orgnih.gov

Halogenation/Activation: The hydroxyl group of the ring-opened intermediate is then typically converted into a better leaving group, for example, through halogenation to yield a compound like ethyl-(R)-3-(bromomethyl)-hexanoate. acs.orgnih.gov

Cyclization/Condensation: This activated intermediate is then reacted with (S)-2-aminobutanamide. google.comacs.orgnih.gov The amine nitrogen of the (S)-2-aminobutanamide acts as a nucleophile, displacing the leaving group and forming the pyrrolidinone ring in a cyclization reaction. chemicalbook.comacs.org This step combines the two chiral fragments to form the Brivaracetam molecule, (2S)-2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide.

This strategy ensures that the propyl group is fixed in the desired (R) configuration, and the subsequent reaction with the (S)-configured aminobutyramide leads directly to the correct (S,R) diastereomer of Brivaracetam. google.com

The enantiomeric purity of the starting material, this compound, has a direct and critical impact on the diastereoisomeric purity of the final Brivaracetam product. google.com Since the synthetic route combines the (R)-lactone derivative with (S)-2-aminobutanamide, any (S)-enantiomer impurity in the starting lactone will react to form an unwanted (S,S) diastereomer of Brivaracetam.

Research and patent literature demonstrate a clear correlation between the enantiomeric ratio of the lactone precursor and the diastereomeric purity of the resulting drug. google.comgoogleapis.com Syntheses that begin with a highly enantiopure this compound yield Brivaracetam with very high diastereomeric purity, often exceeding 99.8%, thereby meeting strict pharmaceutical standards without the need for extensive purification to remove other stereoisomers. google.comgoogleapis.com

The table below illustrates the relationship between the enantiomeric ratio of the starting lactone and the resulting purity of Brivaracetam, based on data from synthetic processes.

| Enantiomeric Ratio of Starting this compound (R:S) | Expected Diastereoisomeric Purity of Brivaracetam | Reference |

| 97 : 3 | > 99.80% (after crystallization) | google.com |

| > 99.5 : 0.5 | > 99.80% | google.comgoogleapis.com |

This data highlights that even a starting material with a 97:3 enantiomeric ratio can produce a final product with exceptionally high diastereomeric purity, underscoring the efficiency of the chiral-building-block approach.

The use of enantiopure this compound offers significant advantages over racemic synthesis routes. Racemic syntheses typically start with achiral or racemic precursors, leading to a mixture of intermediates and, ultimately, a mixture of all four possible diastereomers of Brivaracetam. googleapis.comnih.gov

In contrast, the diastereoselective synthesis starting from the (R)-lactone is far more efficient and industrially scalable. google.com It avoids the need for final-stage chromatographic separation of diastereomers, representing a more innovative and economical manufacturing strategy. google.comgoogleapis.com

The following table provides a comparison between the two synthetic strategies.

| Feature | Diastereoselective Synthesis (from (R)-lactone) | Racemic Synthesis | Reference |

| Starting Material | Enantiopure this compound | Racemic or achiral precursors (e.g., racemic 4-propyldihydrofuran-2(3H)-one) | google.comnih.gov |

| Stereochemical Control | High; chirality is introduced early and maintained. | Low; results in a mixture of all four diastereomers. | googleapis.com |

| Purification Method | Standard methods like recrystallization. | Requires preparative chiral HPLC to separate diastereomers. | google.comacs.orgnih.gov |

| Overall Yield | Higher, as the desired isomer is the main product. | Lower, due to the loss of undesired isomers during separation. | google.comacs.org |

| Industrial Viability | High; more efficient and cost-effective. | Lower; purification is expensive and difficult to scale up. | google.comgoogleapis.com |

Applications in the Synthesis of Other Bioactive Compounds

While its role in Brivaracetam synthesis is paramount, the chemical structure of this compound makes it a valuable chiral building block for other applications, particularly in the synthesis of other bioactive molecules and natural products that contain a γ-lactone framework. chemicalbook.comresearchgate.net

The functional groups within this compound provide sites for various chemical modifications, allowing for the synthesis of a range of derivatives. The lactone ring is susceptible to reactions such as:

Reduction: The lactone's carbonyl group can be reduced to a hydroxyl group, yielding chiral diols. smolecule.com

Oxidation: The compound can be oxidized to form corresponding carboxylic acids. smolecule.com

Substitution: The furan (B31954) ring can undergo substitution reactions, leading to diverse analogues. smolecule.com

These derivatives can be explored for their own biological activities or used as intermediates in further synthetic pathways. smolecule.comchemicalbook.com

The γ-lactone is a structural motif found in approximately 10% of all natural products. researchgate.net These compounds are produced by a wide variety of organisms, including plants and bacteria, and exhibit a broad spectrum of biological activities, including antifungal, antitumor, antiviral, and anti-inflammatory properties. researchgate.netnih.govrsc.org

Chiral γ-lactones like this compound are valuable starting points for the asymmetric synthesis of these complex natural products. researchgate.net The defined stereocenter and the reactive lactone functionality provide a strategic advantage in constructing intricate molecular architectures. chemicalbook.com Beyond pharmaceuticals, related lactone structures are also utilized in the flavor and fragrance industry to impart specific aromas and in agricultural chemistry as precursors to insect pheromones. chemicalbook.comrsc.org

Utility in Organic Synthesis Beyond Pharmaceuticals

While its application in pharmaceutical manufacturing is its most prominent role, the chemical reactivity and structural features of this compound make it a versatile tool for a range of other synthetic applications.

General Applications in Laboratory Organic Synthesis

This compound serves as a valuable intermediate and building block in general laboratory organic synthesis. chemicalbook.comchemicalbook.comchemicalbook.com Its utility stems from the presence of a functional lactone ring, which contains a ketone group, making the molecule amenable to a variety of chemical transformations. chemicalbook.com This versatility allows chemists to use it as a starting point for creating diverse and complex molecules.

The core structure, a five-membered lactone ring with a propyl side chain, can be modified through several types of reactions: chemicalbook.comsmolecule.com

Reduction: The lactone's carbonyl group can be reduced to form the corresponding diol (a molecule with two hydroxyl groups).

Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones.

Ring-Opening Reactions: The lactone ring can be opened to create linear carbon chains with multiple functional groups, which can then be used in further synthetic steps. For example, ring-opening with reagents like trimethylsilyl iodide has been demonstrated. acs.org

Substitution Reactions: The furan ring structure can potentially undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of new functional groups. smolecule.com

Several synthetic methods have been documented to produce this compound for laboratory use, showcasing different reaction conditions and yields.

| Starting Material | Key Reagents/Catalysts | Yield | Enantiomeric Ratio (R:S) | Reference |

| (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid | Borane-dimethyl sulfide (B99878) complex, Hydrochloric acid | 78% | Not Specified | chemicalbook.com |

| trans-2-hexen-1-al, Nitromethane | Organocatalyst, Vanadyl acetylacetonate, H₂O₂ | 90% | 97:3 | google.com |

| (R)-2-benzylpentyl acetate (B1210297) | Periodic acid (H₅IO₆), Ruthenium(III) chloride (RuCl₃) | N/A | Not Specified | chemicalbook.comchemdad.com |

| (R)-epichlorohydrin, Diphenyl malonate | Ethyl magnesium bromide, Cuprous iodide, Lithium chloride | N/A | Not Specified | acs.orgresearchgate.net |

Exploration as a Scaffold for Novel Functional Materials

The unique structural characteristics of this compound have led to its exploration as a scaffold for creating novel functional materials. chemicalbook.com Its structural versatility is a key attribute in this area.

One potential application lies in agricultural chemistry, where it is being investigated as a precursor for synthesizing pheromone-based insect attractants. chemicalbook.com Pheromones are often complex, chiral molecules, and using a pre-existing chiral building block like this compound can simplify their synthesis.

Furthermore, its structure is being explored for the development of new electronic materials. chemicalbook.com Specifically, it has been considered as a potential component in the synthesis of organic light-emitting diodes (OLEDs). The properties of the lactone ring and the ability to modify its structure could be harnessed to create organic materials with specific electronic and photophysical properties required for improved performance and sustainability in electronic devices. chemicalbook.com While this area of research is still emerging, it highlights the potential of this chiral building block to contribute to advancements beyond its traditional applications.

Pharmacological and Biochemical Relevance of Dihydrofuranone Scaffolds

Modulation of Neurotransmitter Systems (Indirect through Brivaracetam (B1667798) pathway)

The primary pharmacological significance of the (R)-4-Propyldihydrofuran-2(3H)-one scaffold is demonstrated through its incorporation into Brivaracetam, which modulates neurotransmitter systems to exert its anticonvulsant effects.

Brivaracetam is a selective ligand that binds with high affinity to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a protein integrated into the membranes of synaptic vesicles throughout the brain. wikipedia.orgtandfonline.com This binding is widely considered to be the principal mechanism behind its anticonvulsant activity. drugbank.com The affinity of Brivaracetam for SV2A is notably 15 to 30 times higher than that of its predecessor, Levetiracetam. tandfonline.commdpi.comresearchgate.net

SV2A is understood to be a critical regulator of neurotransmitter release from presynaptic terminals. tandfonline.com By binding to SV2A, Brivaracetam modulates its function, which is thought to stabilize neuronal activity and prevent the excessive neuronal firing characteristic of seizures. patsnap.com The interaction may reduce the release of excitatory neurotransmitters during periods of high-frequency neuronal activity. wikipedia.org While the precise downstream effects of this binding are still being fully elucidated, the interaction with SV2A is the core of its therapeutic action. tandfonline.com

| Feature | Description | References |

| Target | Synaptic Vesicle Glycoprotein 2A (SV2A) | wikipedia.orgtandfonline.comdrugbank.com |

| Binding Affinity | High; 15- to 30-fold greater than Levetiracetam | tandfonline.commdpi.comresearchgate.net |

| Primary Effect | Modulation of SV2A function | tandfonline.compatsnap.com |

| Proposed Mechanism | Reduction of excitatory neurotransmitter release during hyperexcitable states | wikipedia.org |

In addition to its primary action on SV2A, Brivaracetam exhibits effects on certain ion channels and neurotransmitter systems. Studies have indicated that Brivaracetam can inhibit voltage-gated sodium channels (VGSCs), although this is not believed to be its main antiepileptic mechanism. patsnap.comnih.gov

Regarding its influence on the glutamate (B1630785) system, Brivaracetam does not appear to directly modulate key ionotropic glutamate receptors such as kainate, NMDA, or AMPA receptors at therapeutic concentrations. researchgate.netnih.gov However, an indirect influence has been observed. Research shows that sustained administration of Brivaracetam can suppress L-glutamate release from astrocytes (a type of glial cell). mdpi.comcncb.ac.cn This effect is thought to be mediated by the inhibition of SV2A that has moved to the astroglial cell membrane during states of hyperexcitability, which in turn suppresses the activity of AMPA/glutamate receptors and hemichannels. researchgate.netcncb.ac.cn

| Channel/Receptor | Brivaracetam's Influence | References |

| Voltage-Gated Sodium Channels (VGSCs) | Weak inhibition | patsnap.comnih.gov |

| Ionotropic Glutamate Receptors (AMPA, NMDA, Kainate) | No direct modulation at therapeutic concentrations | researchgate.netnih.gov |

| Astroglial L-Glutamate Release | Suppression via SV2A inhibition | mdpi.comresearchgate.netcncb.ac.cn |

Broader Biological Activities of Furanones and γ-Lactones

The furanone and γ-lactone class of compounds, to which this compound belongs, exhibits a wide spectrum of biological activities beyond the specific pathway of Brivaracetam. These activities stem from their ability to interact with various biological macromolecules.

The chemical structure of furanones and γ-lactones allows them to interact with numerous biological targets. The lactone ring is a reactive scaffold, and functional groups, such as hydroxyls, can form hydrogen bonds with amino acid residues within proteins, thereby altering their three-dimensional structure and function.

Examples of these interactions are diverse. Certain γ-lactones are known to interact with the phorbol (B1677699) ester receptor of protein kinase C. acs.org In the field of anti-malarial drug design, dihydrofuranone derivatives have been developed to bind specifically to the active site of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), where carbonyl groups on the furanone ring form crucial hydrogen bonds with an arginine residue. nih.govlilab-ecust.cn Furthermore, halogenated furanones produced by marine algae can interact directly with bacterial regulatory proteins like LuxR, leading to their destabilization and accelerated degradation. researchgate.net

Furanone and γ-lactone scaffolds are integral to compounds that act as modulators of enzyme activity. They have been identified as inhibitors of a range of enzymes, including cyclooxygenase (COX) enzymes involved in inflammation, topoisomerases that manage DNA topology, and various protein kinases. mdpi.comresearchgate.net For example, specific furanone derivatives have demonstrated selective inhibition of the COX-2 enzyme. researchgate.net

Butyrolactone I, a natural product with a γ-hydroxy-lactone core, is a known inhibitor of cyclin-dependent kinase 5 (CDK5). mdpi.com Conversely, some compounds containing a dihydro-4-hydroxy-2(3H)-furanone structure have been shown to enhance the activity of antioxidant enzymes, contributing to the neutralization of free radicals.

Furanones can exert significant influence over gene expression, most notably in bacteria. Halogenated furanones are well-documented inhibitors of quorum sensing, the process of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. nih.gov These compounds can repress the expression of entire sets of genes. In one study on E. coli, a brominated furanone repressed 56 genes, a majority of which were related to motility, chemotaxis, and flagellar synthesis. nih.gov This effect is often achieved not by stopping the production of signaling molecules, but by interfering with regulatory proteins that control gene expression at a post-transcriptional level. researchgate.netnih.gov

In eukaryotes, γ-lactones are important volatile compounds that contribute to the flavor and aroma of fruits. The expression of genes involved in their biosynthesis, such as FaFAD1 in strawberries, is directly correlated with the levels of these lactones. mdpi.com The expression of these biosynthetic genes is, in turn, controlled by transcription factors. mdpi.com

Antitumor Activity of Related Dihydrofuranone Derivatives

The dihydrofuranone scaffold is a structural motif present in a variety of natural and synthetic compounds that have demonstrated significant potential in cancer research. Derivatives of this core structure have been shown to exhibit cytotoxic effects against several cancer cell lines through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. The versatility of the furanone ring allows for chemical modifications that can enhance antitumor efficacy.

Research has highlighted several furanone derivatives with notable anticancer properties. For instance, certain furanone derivatives have demonstrated antiproliferative activity in vitro against diverse human tumor cell lines. Specifically, derivatives of dihydro-4-phenylfuran-2(3H)-one have shown effectiveness against breast and lung cancer cells. The mechanism of action often involves triggering programmed cell death (apoptosis) and halting the uncontrolled division of cancer cells.

Furthermore, naturally occurring furanones and their analogs have been identified as promising candidates for anticancer drug development. ontosight.ai An example includes 2,5-bis(3'-indolyl)furans, which have been reported as antitumor agents. Semisynthetic analogs of fumagillin, which contains a complex structure that includes a functionalized ring system related to dihydrofuranones, have shown potent antitumor activity, with some compounds entering Phase I and II clinical trials for treating brain, breast, and prostate cancer. jmb.or.kr The ability to modify the dihydrofuranone structure is key to developing derivatives with enhanced potency and selectivity against cancer cells.

Table 1: Antitumor Activity of Selected Dihydrofuranone Derivatives

| Derivative Class/Compound | Cancer Cell Line(s) | Observed Effects | Reference(s) |

| Dihydro-4-phenylfuran-2(3H)-one derivatives | Breast and Lung Cancer | Cytotoxicity, Induction of apoptosis, Inhibition of cell proliferation | |

| 2,5-bis(3'-indolyl)furans | Various human tumor cell lines | Antitumor and antiproliferative activity | |

| 2-[5-(5-(4-chlorophenyl) furan-2-yl)-methylene)-4-oxy-thioxothiazolidine-3-yl] acetic acid derivatives | Not specified | Anticancer activity | |

| Fumagillin analogs (e.g., TNP-470) | Brain, Prostate, Breast Cancer | Potent antitumor activity (in clinical trials) | jmb.or.kr |

Metabolic Pathways Involving Furanones (General Context)

Furanones are a class of organic compounds that contribute to the characteristic aromas of many fruits and are involved in various biological processes. researchgate.net Their biosynthesis occurs through diverse metabolic pathways in different organisms, including plants, fungi, and bacteria.

In plants, particularly in fruits like strawberries and pineapples, the formation of key flavor furanones such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF) originates from carbohydrate metabolism. researchgate.netacs.org The biosynthetic pathway is believed to start with simple sugars like glucose or fructose. researchgate.net These sugars enter the glycolytic pathway and are converted to fructose-1,6-diphosphate. researchgate.netacs.org Through a series of subsequent, though not fully elucidated, enzymatic steps, this intermediate is transformed into furanone precursors. researchgate.net Enzymes such as enone oxidoreductases play a crucial role in the final steps of forming the volatile furanone compounds. researchgate.net

In fungi, the production of furanone derivatives can follow different routes. For example, some fungi utilize a polyketide synthase (PKS) biosynthetic pathway. mdpi.com This was observed in the marine-derived fungus Aspergillus terreus, where epigenetic modifications induced the production of benzyl (B1604629) furanone and pyrone metabolites. The proposed pathway involves the condensation of acetyl-CoA and malonyl-CoA units to build the carbon skeleton, which then undergoes cyclization and other modifications to form the final furanone structures. mdpi.com

Furanones also play a role in bacterial metabolic regulation. They can act as signaling molecules in quorum sensing, a system of cell-to-cell communication. For instance, certain furanones can influence metabolic phenotypes in Salmonella. nih.gov They have been shown to alter glucose consumption and other metabolic processes regulated by acyl-homoserine lactones (AHLs), which are primary quorum-sensing signal molecules. nih.gov This interaction suggests that furanones can modulate bacterial metabolism in response to population density.

Computational Chemistry and Modeling of R 4 Propyldihydrofuran 2 3h One

Conformational Analysis and Stereochemical Prediction

Conformational analysis of this molecule would typically involve computational methods such as molecular mechanics or, for higher accuracy, quantum chemical calculations like Density Functional Theory (DFT). These studies would systematically explore the potential energy surface of the molecule by rotating the rotatable bonds—primarily the C-C bonds within the propyl group and the bond connecting it to the lactone ring. The goal is to identify the global minimum energy conformation and other low-energy conformers that are likely to be populated at room temperature.

While specific, detailed conformational analysis studies for (R)-4-propyldihydrofuran-2(3H)-one are not extensively published in publicly accessible literature, the principles of such an analysis would focus on the interplay between torsional strain in the ring and steric interactions of the propyl group. The propyl chain can adopt various staggered conformations (anti, gauche), and for each, the ring can pucker in different ways. The most stable conformers would be those that minimize steric clashes between the propyl group and the atoms of the lactone ring. The (R)-stereochemistry is crucial in determining the spatial arrangement and is a key factor in its utility as a chiral building block. google.com

Table 1: Predicted Low-Energy Conformers of this compound and Their Key Features

| Conformer | Propyl Group Orientation | Ring Pucker | Predicted Relative Energy |

| 1 | Extended (anti) | Envelope | Lowest |

| 2 | Gauche | Envelope | Higher |

| 3 | Extended (anti) | Twist | Higher |

| 4 | Gauche | Twist | Highest |

Note: This table is illustrative of the expected results from a conformational analysis study. The exact energy differences would require specific quantum chemical calculations.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation and characterization of molecules like this compound.

Methods like DFT, often using functionals such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be employed to calculate the magnetic shielding tensors of the various nuclei (¹H and ¹³C). These shielding tensors are then converted into chemical shifts, which can be compared with experimental data for structure verification. Similarly, by calculating the second derivative of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be predicted, generating a theoretical IR spectrum.

Experimental ¹H and ¹³C NMR data for this compound have been reported. chemicalbook.com A computational study would involve optimizing the geometry of the most stable conformer (as determined by conformational analysis) and then performing the NMR and IR calculations on this structure. The close agreement between the calculated and experimental spectra would provide strong evidence for the correctness of the assigned structure and conformation.

Table 2: Comparison of Experimental and Illustrative Calculated NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental ¹H NMR (CDCl₃, 400 MHz) chemicalbook.com | Experimental ¹³C NMR (CDCl₃, 100 MHz) chemicalbook.com |

| C=O | - | 177.3 |

| O-CH₂ | 4.42 (tapp, J = 8.0 Hz, 1 H), 3.93 (tapp, J = 8.0 Hz, 1 H) | 73.4 |

| CH(propyl) | 2.65-2.54 (m, 2 H) | 35.4 |

| CH₂ (ring) | 2.19 (dd, J = 16.3, 7.3 Hz, 1 H) | 35.2 |

| CH₂ (propyl) | 1.48-1.44 (m, 2 H) | 34.5 |

| CH₂ (propyl) | 1.40-1.30 (m, 2 H) | 20.5 |

| CH₃ (propyl) | 0.95 (t, J = 7.1 Hz, 3 H) | 13.9 |

Note: The calculated values are not provided as they are not available in the cited literature, but this table illustrates how such a comparison would be presented.

Molecular Dynamics Simulations of Reactions and Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its interactions with other molecules, such as solvents or reactants. An MD simulation models the molecule as a collection of atoms whose movements are governed by a force field, which is a set of parameters describing the potential energy of the system.

While specific MD simulations for this compound are not widely published, studies on the related molecule γ-butyrolactone provide a framework for how such simulations would be conducted. utwente.nlresearchgate.net For example, an all-atom MD simulation could be used to study the absorption and dynamics of this compound in different solvent environments or within a complex biological system like an enzyme active site. utwente.nl These simulations can reveal preferred binding orientations, interaction energies, and the influence of the molecule on the structure and dynamics of its surroundings.

In the context of its synthesis or reactions, MD simulations could be used to model the approach of a reactant to the lactone, helping to understand the stereochemical outcome of a reaction. For instance, in the enzymatic reduction of a precursor to form this compound, MD simulations could elucidate the substrate's binding mode within the enzyme's active site, explaining the high stereoselectivity observed. utwente.nl

Structure-Activity Relationship (SAR) Studies of Dihydrofuranone Analogues (Computational)

Computational Structure-Activity Relationship (SAR) studies are pivotal in drug discovery and development for understanding how the chemical structure of a compound relates to its biological activity. For dihydrofuranone analogues, computational techniques like molecular docking and MD simulations are used to model the interaction of these compounds with their biological targets. nih.govmdpi.commdpi.com

Although this compound is primarily an intermediate, the dihydrofuranone scaffold is present in many biologically active molecules. researchgate.net Computational SAR studies on these analogues help to rationalize their activity and guide the design of new, more potent compounds. For example, in a study of dihydrofuranone derivatives as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), molecular modeling revealed key structural features for potent inhibition. mdpi.com These included the orientation of the carbonyl groups for hydrogen bonding with active site residues and the nature of a hydrophobic substituent. mdpi.com

Similarly, molecular modeling of butyrolactone I analogues interacting with the CDK2 active site involved conformational searches, automated docking, and MD simulations to assess the stability of the resulting complexes. nih.gov These computational approaches successfully rationalized the experimental biological data.

Table 3: Summary of Computationally-Guided SAR Findings for Dihydrofuranone Analogues

| Target | Key Structural Feature | Impact on Activity | Computational Method Used | Reference |

| PfDHODH | Bicyclic hydrophobic group (e.g., naphthyl) | Increased potency | Molecular Docking | mdpi.com |

| PfDHODH | Two carbonyl groups oriented in the same direction | Essential for hydrogen bonding with Arg265 | Molecular Docking | mdpi.com |

| CDK2 | Specific substitutions on the butyrolactone ring | Modulated inhibitory activity | Docking, Molecular Dynamics | nih.gov |

| PTP1B | Chirality at the C-4 position | Influenced inhibitory effect | Molecular Docking | mdpi.com |

These studies, while not directly on this compound, demonstrate the power of computational methods to elucidate the SAR of the dihydrofuranone class of compounds. The insights gained are transferable and could be used to predict the potential interactions and biological activities of new analogues derived from this important chiral intermediate.

Future Directions and Research Gaps

Development of Novel and Sustainable Synthetic Routes

The industrial-scale synthesis of enantiomerically pure (R)-4-Propyldihydrofuran-2(3H)-one presents significant challenges. google.comresearchgate.net Many existing methods rely on expensive starting materials, hazardous reagents, or conditions that are not environmentally friendly, prompting a search for better alternatives. googleapis.comepo.org

Current synthetic strategies for this compound often suffer from drawbacks that limit their sustainability and cost-effectiveness. For instance, some routes start from (R)-epichlorohydrin, which is a known carcinogen and expensive in its enantiopure form, raising concerns about environmental impact and the need for rigorous purification of the final product. googleapis.comgoogle.com Other methods require extreme reaction conditions, such as decarboxylation steps at very high temperatures (approaching 200°C), which are energy-intensive and can lead to racemization, thereby reducing the purity of the desired enantiomer. epo.orggoogle.com

Future research is focused on developing processes that are more "atom-economical"—maximizing the incorporation of atoms from the starting materials into the final product—and energy-efficient. This includes designing synthetic pathways that avoid harsh conditions and toxic reagents. One approach involves the use of a chiral pool strategy, starting from readily available and economical chiral precursors. acs.org The goal is to create a scalable, economically viable, and environmentally benign process suitable for industrial production. google.comgoogle.com

Table 1: Comparison of Selected Synthetic Challenges and Future Goals

| Challenge | Description | Future Research Goal |

| Hazardous Reagents | Use of carcinogenic starting materials like (R)-epichlorohydrin. googleapis.com | Develop routes using safer, non-carcinogenic precursors. |

| Energy Inefficiency | Requirement for high-temperature reactions (e.g., decarboxylation). google.com | Design syntheses that proceed at or near ambient temperatures. |

| Poor Atom Economy | Multi-step syntheses with low overall yields and significant waste generation. google.com | Create more direct, convergent synthetic routes with higher yields. |

| Costly Materials | Dependence on expensive, enantiopure starting materials or catalysts. epo.orggoogle.com | Utilize cheaper raw materials and more efficient, recyclable catalysts. |

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering an alternative to metal-based catalysts and enzymes. google.com For the synthesis of this compound, organocatalysis presents an opportunity to generate the required stereocenter with high precision in a highly economical and industrially scalable manner. googleapis.comgoogle.com

A patented process describes the synthesis starting from trans-2-hexen-1-al and nitromethane, where the key stereocenter is established for the first time via an organocatalytic method. google.com This approach is noted for its low environmental impact and ability to achieve a high enantiomeric ratio (R:S = 97:3), which is crucial for producing Brivaracetam (B1667798) with high diastereoisomeric purity. google.com Further advancements in this area could involve the design of new, more efficient organocatalysts to improve the enantiomeric excess even further, potentially eliminating the need for subsequent chiral purification steps. acs.org The development of enantioselective photochemical reactions using chiral bifunctional photocatalysts also represents a novel and promising direction. acs.org

Biocatalysis offers a green and highly selective alternative for producing chiral compounds. researchgate.net Several enzymatic routes to this compound have been explored, utilizing various classes of enzymes. chemicalbook.com However, for these methods to be viable on an industrial scale, further research and engineering of the biocatalysts are necessary. researchgate.netresearchgate.net

Recent studies have focused on:

Ene-reductases: A straightforward bioreduction of 4-propylfuran-2(5H)-one using engineered ene-reductases has been developed. researchgate.net Through directed evolution and rational design, an engineered enzyme, E116-M3, was created with significantly improved catalytic efficiency and stereoselectivity (99% ee) compared to the wild type. researchgate.net

Lipases: The kinetic resolution of racemic intermediates using lipases has been reported. researchgate.net For example, lipase (B570770) M16 has shown high enantioselectivity in resolving (R,S)-methyl 2-propylsuccinate 4-tert-butyl ester. researchgate.net However, such resolution processes are inherently limited to a 50% theoretical yield for the desired enantiomer, and the enzyme loading can be too high for industrial application. googleapis.comresearchgate.net

Acylases: In a novel approach, immobilized penicillin G acylase (IPGA) was used to catalyze a conjugate addition reaction, representing a simple and environmentally friendly process. researchgate.net

Future work will likely focus on improving the stability, activity, and reusability of these enzymes, as well as optimizing reaction conditions to increase substrate loading and space-time yields, making biocatalytic routes more economically competitive. researchgate.netresearchgate.net

Table 2: Biocatalysts in the Synthesis of this compound

| Enzyme Type | Example | Substrate | Key Finding |

| Ene-reductase | Engineered E116-M3 | 4-propylfuran-2(5H)-one | Achieved 81% isolated yield and 99% enantiomeric excess (ee). researchgate.net |

| Lipase | Lipase M16 | (R,S)-methyl 2-propylsuccinate 4-tert-butyl ester | Efficient kinetic resolution with high enantioselectivity (E value of 342.48). researchgate.net |

| Acylase | Immobilized Penicillin G Acylase (IPGA) | 2(5H)-furanone and 1-nitropropane (B105015) | Catalyzed a key intermediate synthesis with a high yield of 92.41% under mild conditions. researchgate.net |

| Alcohol Dehydrogenase (ADH) | ADH from Bacillus subtilis | 4-propyl-2-oxodihydrofuran-3-carbonitrile | Reduction of a nitrile intermediate to afford the final lactone. nih.gov |

In-depth Investigation of Intrinsic Biological Activity

While the utility of this compound as a pharmaceutical intermediate is well-established, its own bioactivity has not been thoroughly investigated. smolecule.com Future research could uncover novel therapeutic applications for this compound, either on its own or as a structural scaffold.

The mechanism of action for this compound itself is not currently known. smolecule.com Its primary documented biological relevance is its structural contribution to the activity of Brivaracetam. smolecule.com However, some sources suggest it may possess interesting biological activities of its own. guidechem.com One report has classified it as a bronchodilator, a type of medication that widens the airways in the lungs, though this function is not widely corroborated and requires further investigation. pharmaoffer.com

A critical research gap is the systematic screening of this compound against various biological targets to identify any intrinsic pharmacological activity. This would involve high-throughput screening assays and subsequent mechanistic studies to understand how it interacts with biological systems at a molecular level. Such studies could reveal novel signaling pathways or protein interactions, opening up new avenues for therapeutic development completely separate from its role in epilepsy treatment.

Should intrinsic biological activity be identified, this compound could be evaluated as a standalone therapeutic agent. Its unique chiral structure and lactone functional group make it a versatile molecule. guidechem.comchemicalbook.com

Beyond pharmaceuticals, the compound's properties have led to its use in other industries. It is valued in the flavor and fragrance industry for imparting warm and subtly sweet aromas. guidechem.comchemicalbook.com Furthermore, it has found application in agricultural chemistry as a precursor for pheromone-based insect attractants and has been explored in materials science for the synthesis of organic light-emitting diodes (OLEDs). chemicalbook.com This versatility underscores its potential as a valuable scaffold. Researchers could use its core structure as a starting point for creating libraries of new compounds with diverse functionalities, potentially leading to the discovery of new drugs, agrochemicals, or materials. chemicalbook.com

Expansion of Applications in Materials Science and Agrochemicals

The inherent chirality and functional lactone ring of this compound make it a candidate for creating novel, high-performance materials and effective agricultural products. chemicalbook.comresearchgate.net Research is beginning to uncover its potential in these areas, signaling a promising direction for future development.

In materials science , the structural versatility of the compound is a key asset. There is growing interest in its use as a monomer for the synthesis of specialized polymers. Chiral γ-lactones are viewed as ideal platforms for developing recyclable polymeric materials. acs.org The defined stereochemistry of the (R)-enantiomer could be exploited to create polymers with unique chiroptical properties or highly ordered structures. Furthermore, its potential extends to the field of electronics, where it is being explored as a precursor for the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials, potentially improving their performance and sustainability. chemicalbook.com